molecular formula C18H29NaO3S B3415525 Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts CAS No. 2212-50-2

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Cat. No.: B3415525
CAS No.: 2212-50-2
M. Wt: 348.5 g/mol
InChI Key: HOXWFOVSCUWIEH-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-dodecan-3-ylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWFOVSCUWIEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058711
Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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CAS No.

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6
Record name Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt
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Record name Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Sodium 4-(1-ethyldecyl)benzenesulfonate
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Record name Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts
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Record name Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts
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Biological Activity

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts (often referred to as alkylbenzene sulfonates or ABS) are surfactants derived from the sulfonation of alkylbenzenes. These compounds possess significant biological activities that have implications across various fields, including pharmaceuticals, environmental science, and industrial applications. This article explores the biological activity of these compounds, focusing on their antimicrobial properties, interactions with biological membranes, and potential toxicity.

Chemical Structure and Properties

This compound are characterized by:

  • Hydrophobic Alkyl Chain : Comprising carbon chains ranging from 10 to 14 carbon atoms.
  • Amphiphilic Nature : The combination of hydrophilic sulfonate groups and hydrophobic alkyl chains allows these compounds to act effectively as surfactants.
  • High Solubility : They are highly soluble in water, which enhances their utility in various applications such as detergents and emulsifiers.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit antimicrobial activity . Their surfactant properties enable them to disrupt microbial cell membranes, leading to cell lysis. This mechanism is crucial for their application in sanitizers and disinfectants used in food processing and agriculture .

Mechanisms of Action :

  • Membrane Disruption : Surfactants can alter the permeability of microbial membranes.
  • Protein Denaturation : They may denature proteins essential for microbial survival.
  • Enzyme Inactivation : Inhibition of key enzymes can lead to microbial death .

Interaction with Biological Membranes

Benzenesulfonic acid derivatives interact with biological membranes, influencing drug delivery systems. Their ability to enhance the solubility of poorly soluble drugs is particularly noteworthy. Studies suggest that these compounds can improve the absorption and stability of pharmaceutical formulations by modulating membrane properties.

Toxicity and Environmental Impact

While generally considered safe for human use in low concentrations, there are concerns regarding the potential toxicity of benzenesulfonic acid derivatives:

  • Skin Irritation : Some studies have reported skin sensitization and allergic reactions upon contact with these compounds.
  • Aquatic Toxicity : They pose risks to aquatic life, necessitating careful handling and disposal practices .

Case Studies

  • Aquatic Toxicity Assessment :
    • A study evaluated the acute toxicity of linear alkylbenzene sulfonates (LAS) on fish and invertebrates, revealing LC50 values as low as 1.67 mg/L for fish species. This indicates significant ecological risks associated with high concentrations in aquatic environments .
  • Pharmacological Research :
    • Research has demonstrated that ABS can enhance the bioavailability of certain drugs by improving their solubility and stability within biological systems. This property is particularly beneficial for developing formulations targeting specific therapeutic areas.

Comparative Analysis

To further understand the uniqueness of this compound compared to other surfactants, a comparison table is provided:

Compound NameStructure/FormulaUnique Features
Benzenesulfonic AcidC6H5SO3HSimplest aromatic sulfonic acid; used for phenol production.
Sodium BenzenesulfonateC6H5NaO3SWater-soluble; primarily used as a surfactant.
Dimethylbenzenesulfonate Sodium SaltC9H11NaO3SUsed in specific industrial applications; less toxic than others.
Sodium XylenesulfonateC8H10NaO3SSimilar surfactant properties; derived from xylenes instead of benzene.

The distinct alkyl chain length in this compound influences its surfactant properties and biological activity compared to other sulfonates.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H15NaO3S
Molecular Weight: 232.29 g/mol
Appearance: White to light yellow powder
Solubility: Soluble in water, forming clear solutions at concentrations above 5% .

Applications Overview

  • Surfactants in Agriculture
    • Role: These compounds are primarily used as surfactants in pesticide formulations. They enhance the spreading and wetting properties of agricultural sprays, improving the efficacy of active ingredients.
    • Case Study: In a risk assessment for alkylbenzene sulfonates, it was concluded that these compounds pose no significant risk when used as inert ingredients in pesticides, ensuring safe application on crops and livestock .
  • Industrial Cleaning Agents
    • Role: Benzenesulfonic acid derivatives serve as effective cleaning agents in various industrial applications due to their surfactant properties.
    • Example: They are utilized in formulations for degreasing and cleaning metal surfaces, enhancing the removal of oils and contaminants.
  • Oil Recovery
    • Role: In enhanced oil recovery (EOR), these compounds are used to reduce surface tension between oil and water, facilitating the extraction of oil from reservoirs.
    • Case Study: A pilot test demonstrated that a surfactant flush containing benzenesulfonic acid successfully recovered significant amounts of dense non-aqueous phase liquids (DNAPLs) from contaminated groundwater .
  • Personal Care Products
    • Role: These sodium salts are included in personal care products such as shampoos and body washes for their emulsifying properties, helping to stabilize formulations and improve texture.
    • Market Presence: Products containing benzenesulfonic acid derivatives are common in the cosmetic industry due to their ability to enhance foaming and cleansing properties .
  • Textile Industry
    • Role: Used as wetting agents in textile processing, these compounds help improve dye penetration and uniformity during the dyeing process.
    • Impact: Their application leads to better color fastness and reduced water usage during dyeing operations.

Toxicological Profile

The safety assessments indicate that benzenesulfonic acid derivatives exhibit low toxicity levels when used appropriately. Studies have shown that they do not cause significant irritation or sensitization at typical exposure levels . The compounds are also not considered carcinogenic based on available data from animal studies .

Data Tables

Application AreaDescriptionCase Study Reference
AgricultureSurfactants in pesticide formulations
Industrial CleaningCleaning agents for metal surfaces
Oil RecoveryEnhanced oil recovery through surfactant flush
Personal Care ProductsEmulsifiers in shampoos and body washes
Textile IndustryWetting agents for dyeing processes

Chemical Reactions Analysis

Esterification with Alcohols

These sodium salts react with alcohols under acidic conditions to form alkyl sulfonate esters. The reaction proceeds via nucleophilic substitution, where the alcohol displaces the sodium ion.

Reaction equation :
RSO3Na++R’OHH+RSO3R’+NaOH\text{RSO}_3^- \text{Na}^+ + \text{R'OH} \xrightarrow{\text{H}^+} \text{RSO}_3\text{R'} + \text{NaOH}

Key conditions :

  • Acid catalysis (e.g., H₂SO₄)

  • Elevated temperatures (80–120°C)

  • Polar aprotic solvents (e.g., DMF)

Research findings :

  • The reaction efficiency depends on alkyl chain length (C10–C14), with longer chains showing slower kinetics due to steric hindrance.

  • Yields typically range from 65% to 85% for primary alcohols but drop below 40% for branched alcohols.

Desulfonation

Under strongly acidic conditions, the sulfonate group is removed, yielding the corresponding alkylbenzene. This reaction is critical for environmental degradation studies.

Reaction equation :
RSO3Na++H2SO4RH+NaHSO4+SO3\text{RSO}_3^- \text{Na}^+ + \text{H}_2\text{SO}_4 \rightarrow \text{RH} + \text{NaHSO}_4 + \text{SO}_3

Key conditions :

  • Concentrated sulfuric acid (>90%)

  • Temperatures exceeding 150°C

  • Reaction time: 4–6 hours

Research findings :

  • Desulfonation rates increase with shorter alkyl chains (C10 > C14) due to reduced steric effects.

  • The process generates sulfur trioxide (SO₃), requiring specialized containment systems.

Acid-Base Neutralization

The sodium sulfonate group undergoes proton exchange with strong acids, regenerating the parent sulfonic acid.

Reaction equation :
RSO3Na++HClRSO3H+NaCl\text{RSO}_3^- \text{Na}^+ + \text{HCl} \rightarrow \text{RSO}_3\text{H} + \text{NaCl}

Key conditions :

  • Ambient temperature

  • Aqueous or ethanol solvent systems

Applications :

  • Used industrially to recover sulfonic acids for reprocessing.

Comparative Analysis of Reaction Types

Reaction Type Conditions Primary Products Yield Range
EsterificationAcidic, 80–120°CAlkyl sulfonate esters65–85%
DesulfonationH₂SO₄, >150°CAlkylbenzene, SO₃70–90%
Acid-Base NeutralizationAqueous HCl, 25°CSulfonic acid, NaCl>95%

Environmental Degradation Pathways

While not a direct synthetic reaction, environmental breakdown involves:

  • Hydrolysis : Slow cleavage of sulfonate groups in aqueous environments (pH 2–12).

  • Microbial Degradation : Alkyl chains are oxidized by soil bacteria, forming shorter-chain intermediates.

Key data :

  • Half-life in soil: 15–30 days (aerobic conditions)

  • Aquatic toxicity: LC₅₀ (fish) > 10 mg/L, indicating low acute toxicity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts
  • CAS No.: 69669-44-9; 85117-50-6 (mono-C10-14 variant)
  • EC No.: 274-070-8; 285-599-9
  • Molecular Formula : C₁₈H₂₉O₃S⁻·Na⁺ (average)
  • Molecular Weight : ~345.8–348.5 g/mol .

Structural Features :

  • Composed of a benzene ring sulfonated at the para position, attached to a linear alkyl chain (C10–C14). The average alkyl chain length is C11.7–C11.8, with homolog distribution: C10 (10.6%), C11 (34.1%), C12 (27.7%), C13 (19.0%), C14 (8.7%) .
  • Classified as a linear alkylbenzene sulfonate (LAS), an anionic surfactant with emulsifying, dispersing, and foaming properties .

Chain Length Variations

(a) Shorter-Chain LAS (C10–C13 Alkyl Derivatives)
  • Example : Benzenesulfonic acid, C10-13-alkyl derivatives, sodium salts (CAS 90194-45-9).
  • Key Differences: Shorter average chain length (C11.7) and narrower homolog distribution. Lower molecular weight (~340–345 g/mol) compared to C10-14 derivatives. LogPow: 1.4 (moderate hydrophobicity; similar to C10-14) .
  • Applications : Similar to C10-14 derivatives but less effective in high-viscosity systems due to reduced micelle stability .
(b) Longer-Chain LAS (C12–C16 Alkyl Derivatives)
  • Example : Sodium dodecylbenzene sulfonate (SDBS; C12 chain, CAS 25155-30-0).
  • Key Differences :
    • Higher molecular weight (~348.5 g/mol) and longer alkyl chain (C12).
    • Density : 1.07 g/mL vs. 1.06 g/mL for C10-14 derivatives .
    • LogPow : -2.1 for C12–C18 sulfuric acid esters, indicating lower hydrophobicity .
  • Applications : Preferred in high-foaming detergents and organic food processing (antimicrobial agent) .

Branching and Structural Isomerism

(a) Branched Alkyl Derivatives
  • Example : Benzenesulfonic acid, 4-C10-13-sec-alkyl derivatives (CAS 85536-14-7).
  • Key Differences :
    • Branched alkyl chains reduce biodegradability compared to linear derivatives .
    • Higher persistence in aquatic environments, leading to stricter regulatory controls .
(b) Linear vs. Branched Performance
Property C10-14 Linear LAS C10-13 Branched LAS
Biodegradability High (>90%) Moderate (~60–70%)
Ecotoxicity (BCF) 87 Not reported
Regulatory Status REACH-compliant Restricted in EU

Sulfonate Counterion Variations

(a) Magnesium Salts
  • Example : Benzenesulfonic acid, C10-13-alkyl derivatives, magnesium salts (CAS 84961-77-3).
  • Key Differences :
    • Higher solubility in hard water due to divalent Mg²⁺ counterion.
    • Lower foaming capacity compared to sodium salts .
(b) Triethanolamine (TEA) Salts
  • Example: Benzenesulfonic acid, mono-C10-14-alkyl derivatives, TEA salts (CAS 90194-42-6).
  • Key Differences :
    • Neutral pH compatibility, making them suitable for cosmetic formulations .
    • Reduced skin irritation compared to sodium salts .

Ecological and Toxicological Profiles

Compound LogPow BCF Mutagenicity Regulatory Notes
C10-14 LAS (sodium salts) 1.4 87 Non-mutagenic REACH-registered
C10-13 Branched LAS (sodium salts) N/A N/A Pending data EU restrictions
C12-18 Sulfuric acid esters -2.1 N/A Low risk Widely used in textiles
  • Environmental Impact : C10-14 LAS exhibits low bioaccumulation (BCF <100) and rapid biodegradability, aligning with OECD guidelines .
  • Toxicity: No observed mutagenicity in Ames tests ; low acute toxicity (LD50 >2,000 mg/kg in rats) .

Q & A

Q. What are the key physicochemical properties of this compound relevant to its role as a surfactant?

The compound's surfactant activity is influenced by its hydrophobicity (alkyl chain length, C10-C14) and hydrophilic sulfonate group. Key properties include:

  • LogPow (Octanol-water partition coefficient) : 1.4 , indicating moderate lipophilicity, which affects micelle formation and interfacial activity.
  • Bioconcentration Factor (BCF) : 87 , suggesting low bioaccumulation potential in aquatic organisms.
  • Molecular structure : The sodium salt form enhances water solubility, while alkyl chain variability (C10-C14) impacts critical micelle concentration (CMC) and emulsion stability . Methodological note: Measure surface tension and CMC using pendant drop tensiometry to correlate chain length with surfactant efficiency.

Q. What standard synthesis methods are used for this compound in laboratory settings?

Synthesis typically involves sulfonation of linear alkylbenzene (LAB) followed by neutralization:

  • Sulfonation : Reaction of LAB with sulfur trioxide (SO₃) or oleum to form alkylbenzenesulfonic acid .
  • Neutralization : Treatment with sodium hydroxide to yield the sodium salt . Quality control: Monitor sulfonation efficiency via titration for residual acidity and characterize chain length distribution using GC-MS .

Q. Which analytical techniques are recommended for quantifying this compound in environmental matrices?

Use hyphenated techniques to resolve complex mixtures:

  • HPLC-UV/Vis : For separation based on alkyl chain length .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) detects sodium adducts ([M+Na]⁺) for precise quantification .
  • Ion chromatography : Quantifies sulfonate groups in aqueous samples .

Advanced Research Questions

Q. How can researchers design experiments to evaluate environmental persistence in aquatic systems?

A tiered approach is recommended:

  • Biodegradation assays : Conduct OECD 301F (manometric respirometry) to measure mineralization rates under aerobic conditions .
  • Adsorption studies : Use batch experiments with sediment/water systems to determine partitioning coefficients (Kd) .
  • Long-term fate modeling : Incorporate LogPow (1.4) and BCF (87) into QSAR models to predict bioaccumulation in food chains .

Q. How can contradictions in toxicity data (e.g., mutagenicity vs. non-mutagenicity) be resolved?

Discrepancies may arise from impurity profiles or test system variability. Mitigation strategies include:

  • Purification : Remove unsulfonated alkylbenzene impurities via liquid-liquid extraction .
  • Dose-response validation : Compare in vitro (Ames test) and in vivo (rodent micronucleus assay) results at equivalent exposure levels .
  • Metabolite analysis : Use LC-MS/MS to identify bioactive transformation products in hepatic S9 fractions .

Q. How does alkyl chain length distribution (C10-C14) affect interfacial activity? Propose a systematic study design.

Hypothesis : Longer alkyl chains enhance hydrophobicity, reducing CMC but increasing foam stability. Methods :

  • Synthesize homologs with defined chain lengths (C10, C12, C14) via fractional distillation of LAB .
  • Measure surface tension (Du Noüy ring method) and CMC for each homolog.
  • Correlate chain length with emulsion stability using turbidimetry in oil/water systems .

Q. What advanced characterization methods elucidate structure-activity relationships for biodegradation?

  • NMR spectroscopy : ¹³C NMR identifies branching in alkyl chains, which impedes microbial degradation .
  • High-resolution MS : Resolves metabolic products in biodegradation assays (e.g., ω-oxidation intermediates) .
  • Molecular dynamics simulations : Model surfactant-enzyme interactions to predict degradation pathways .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the use of this compound in research?

  • REACH : Requires registration for quantities ≥1 ton/year, including ecotoxicological data (BCF, LogPow) .
  • EPA Endocrine Disruptor Screening Program : Prioritized for evaluation due to surfactant persistence in aquatic systems .
  • Lab safety : Follow SDS guidelines (e.g., SUPRALAN 67) for handling; use PPE to avoid dermal exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts
Reactant of Route 2
Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

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